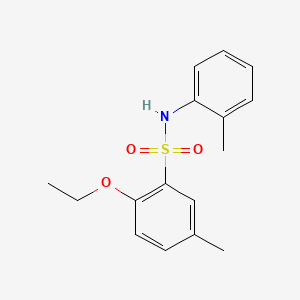
2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide, also known as EMeMPB, is a sulfonamide compound that has gained attention in scientific research for its potential applications in various fields. This compound is synthesized through a series of chemical reactions, and its mechanism of action and biochemical effects have been studied extensively. In
Applications De Recherche Scientifique
2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide has potential applications in various fields of scientific research. One of the primary applications of this compound is in the development of new drugs. 2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain relievers. Additionally, 2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide has been studied for its potential use in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators. By inhibiting these enzymes, 2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide has been shown to have anti-inflammatory and analgesic effects in animal models. In addition, it has been shown to have antitumor activity in vitro and in vivo. 2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide is its low toxicity profile, which makes it a safe compound to use in laboratory experiments. Additionally, 2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide has been shown to have a high degree of selectivity for certain enzymes, which may make it a useful tool for studying the activity of these enzymes. However, one limitation of 2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide. One area of research is the development of new drugs based on the structure of 2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide. Another area of research is the study of the mechanism of action of 2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide, which may help to identify new targets for drug development. Additionally, further studies are needed to explore the potential uses of 2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide in the treatment of various diseases, such as cancer and inflammation. Finally, more research is needed to optimize the synthesis method for 2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide, which may help to improve its properties and potential applications.
Méthodes De Synthèse
The synthesis of 2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide involves a series of chemical reactions. The starting material for this synthesis is 2-methylacetophenone, which is reacted with ethyl bromide and sodium ethoxide to form 2-ethoxy-2-methyl-1-phenylpropan-1-one. This intermediate is then reacted with 2-methylphenylsulfonyl chloride in the presence of a base to form 2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide.
Propriétés
IUPAC Name |
2-ethoxy-5-methyl-N-(2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-4-20-15-10-9-12(2)11-16(15)21(18,19)17-14-8-6-5-7-13(14)3/h5-11,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLWOQZKZNLOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-5-methyl-N-(2-methylphenyl)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

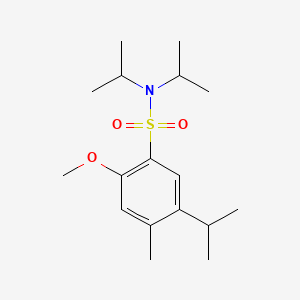
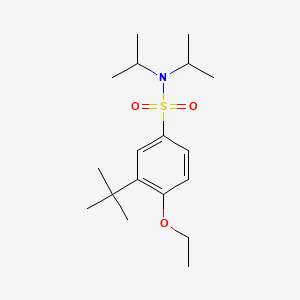
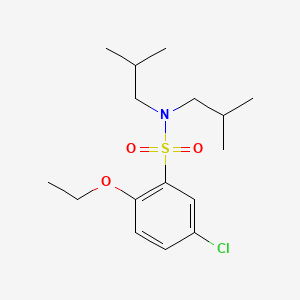

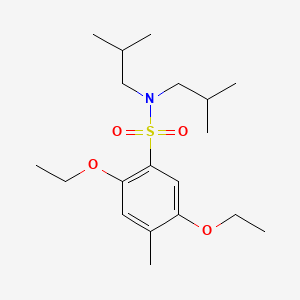




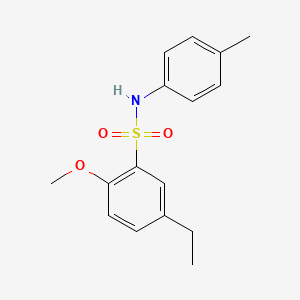

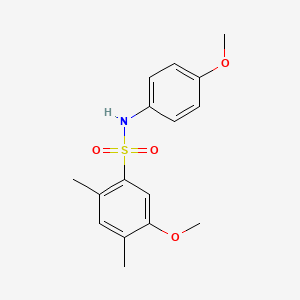

![2H-Spiro[furo[2,3-C]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B7456516.png)